2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER 2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER
Brand Name: Vulcanchem
CAS No.:
VCID: VC8597414
InChI: InChI=1S/C21H22N4OS/c1-13-7-6-9-16(14(13)2)26-11-18-23-20-19-15-8-4-3-5-10-17(15)27-21(19)22-12-25(20)24-18/h6-7,9,12H,3-5,8,10-11H2,1-2H3
SMILES: CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)C
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol

2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER

CAS No.:

Cat. No.: VC8597414

Molecular Formula: C21H22N4OS

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER -

Specification

Molecular Formula C21H22N4OS
Molecular Weight 378.5 g/mol
IUPAC Name 15-[(2,3-dimethylphenoxy)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Standard InChI InChI=1S/C21H22N4OS/c1-13-7-6-9-16(14(13)2)26-11-18-23-20-19-15-8-4-3-5-10-17(15)27-21(19)22-12-25(20)24-18/h6-7,9,12H,3-5,8,10-11H2,1-2H3
Standard InChI Key QFNJISORJGOOHQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)C
Canonical SMILES CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)C

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name systematically describes its polycyclic framework:

  • Core structure: A 9,10,11,12-tetrahydro-8H-cyclohepta thieno[3,2-e] triazolo[1,5-c]pyrimidine system, comprising:

    • A seven-membered cycloheptane ring fused to a thiophene moiety.

    • A triazolopyrimidine group, which integrates a triazole ring condensed with a pyrimidine.

  • Substituent: A 2,3-dimethylphenyl group connected via a methylene ether (–O–CH2–) linkage at position 2 of the triazolopyrimidine.

Molecular Formula: C24H24N4OS
Molecular Weight: 416.54 g/mol (calculated from constituent atomic masses).

Table 1: Key Structural Features

FeatureDescription
Cycloheptane ringSeven-membered saturated hydrocarbon ring fused to thiophene.
Thiophene moietyFive-membered aromatic ring containing sulfur, contributing to electron-rich character.
TriazolopyrimidineBicyclic system combining triazole (3 N atoms) and pyrimidine (2 N atoms).
2,3-Dimethylphenyl etherAromatic substituent with methyl groups at positions 2 and 3, linked via an ether methylene bridge.

Synthetic Routes and Reaction Pathways

While no explicit synthesis for this compound is documented, its preparation likely involves multi-step strategies drawing from established methods for analogous structures :

Key Synthetic Steps

  • Formation of the Triazolopyrimidine Core:

    • Condensation of aminotriazole with a pyrimidine precursor under acidic or basic conditions.

    • Cyclization via thermal or catalytic methods to form the fused triazolopyrimidine system.

  • Thiophene Annulation:

    • Electrophilic aromatic substitution or cycloaddition reactions to attach the thiophene ring to the cycloheptane framework.

  • Etherification:

    • Williamson Ether Synthesis: Reaction of 2,3-dimethylphenol with a chloromethyl-triazolopyrimidine intermediate in the presence of a base (e.g., K2CO3) .

    • Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) on the methylene bridge by the phenolic oxygen.

Industrial Considerations

  • Scalable production would require optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.

  • Continuous-flow reactors may enhance efficiency for high-volume synthesis.

Physicochemical Properties

Inferred from structural analogs (e.g., ):

Table 2: Predicted Physicochemical Properties

PropertyValue/RangeBasis for Inference
SolubilityLow in water; soluble in DMSO, DMFHydrophobic aromatic systems and ether linkages .
Melting Point180–220°CSimilar fused heterocycles with high thermal stability .
LogP~3.5–4.2Calculated lipophilicity from substituent contributions.
UV-Vis Absorptionλmax ≈ 260–280 nmConjugated π-systems in triazolopyrimidine and thiophene .

Reactivity and Functionalization

The compound’s reactivity is governed by:

  • Electrophilic Sites: Thiophene sulfur, pyrimidine nitrogen atoms.

  • Nucleophilic Sites: Ether oxygen, methylene bridge.

Oxidation Reactions

  • Thiophene Oxidation: May form sulfoxide or sulfone derivatives using H2O2 or peracids .

  • Aromatic Ring Oxidation: Side-chain methyl groups could oxidize to carboxylic acids under strong conditions (e.g., KMnO4).

Substitution Reactions

  • Electrophilic Aromatic Substitution: Nitration or halogenation at activated positions on the dimethylphenyl ring .

  • Nucleophilic Displacement: Replacement of the methylene ether group with amines or thiols under basic conditions.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity/Application
2-(2-Thienyl)-triazolopyrimidine Lacks dimethylphenyl ether groupAntimicrobial, semiconductor applications
1-(2,3-Dimethylphenyl)pyrrolidineSimpler pyrrolidine structureAntioxidant, neuropharmacological effects
Tris(2,3-dimethylphenyl)phosphane Phosphorus-centered ligandCatalysis in cross-coupling reactions

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